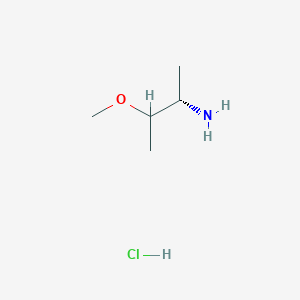

(2S)-3-methoxybutan-2-amine hydrochloride

Description

(2S)-3-methoxybutan-2-amine hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by its specific stereochemistry, with the (2S) configuration indicating the spatial arrangement of its atoms

Properties

IUPAC Name |

(2S)-3-methoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBIECBIEIBOCT-PHHGQXFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methoxybutan-2-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a methoxy-substituted alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

(2S)-3-Methoxybutan-2-amine hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Biology

This compound is utilized as a precursor in the synthesis of biologically active molecules. It has been investigated for its potential role in modulating biological pathways and as a ligand for specific receptors.

Medicine

Research indicates that this compound has potential therapeutic properties:

- Anticancer Research: It has been explored as a modulator of histone methylating enzymes, which play a significant role in cancer biology .

- Neuropharmacology: Studies suggest its application in the development of GPR88 agonists, which may have implications in treating neurological disorders .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantioselectivity | Environmental Impact |

|---|---|---|---|

| Enzymatic Reduction | High | Excellent | Low |

| Chemical Reduction | Moderate | Good | Moderate |

| Application Area | Example Compounds | Activity Level |

|---|---|---|

| Cancer Treatment | Histone Modulators | Moderate to High |

| Neuropharmacology | GPR88 Agonists | High |

Case Study 1: Anticancer Agent Development

A study investigated the use of this compound as a modulator of histone methylation. The results indicated that this compound could significantly alter gene expression profiles associated with tumorigenesis, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Neuropharmacological Applications

Research focused on the development of GPR88 agonists demonstrated that modifications to the methoxy group in (2S)-3-methoxybutan-2-amine led to compounds with improved metabolic stability and potency. This highlights the compound's utility in designing drugs targeting neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of (2S)-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(2S)-3-methoxybutan-2-amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.

(2S)-3-methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group, which can affect its chemical behavior and applications.

(2S)-3-methoxybutanoic acid: Another related compound with a carboxylic acid group, which can influence its acidity and reactivity.

Uniqueness

(2S)-3-methoxybutan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a methoxy group and an amine group. This combination of functional groups and stereochemistry can result in unique chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

(2S)-3-Methoxybutan-2-amine hydrochloride is a chiral amine compound that has garnered attention in various fields, including organic chemistry, pharmacology, and biochemistry. Its unique stereochemistry contributes to its biological activity and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Formula: CHClN O

SMILES Notation: CC@@HN

InChI Key: ZAZPNEAXPOUSEQ-ROLXFIACSA-N

The hydrochloride form enhances the compound's stability and solubility, making it suitable for various applications in research and industry .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction is crucial for its potential therapeutic applications. The exact pathways and targets are still under investigation but are believed to involve neurotransmitter systems and metabolic pathways related to amino acids .

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties:

- Neurotransmitter Modulation: Preliminary studies suggest that it may influence neurotransmitter levels, potentially impacting mood and cognitive functions.

- Antimicrobial Activity: Some findings indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections .

Synthesis Methods

The synthesis of (2S)-3-methoxybutan-2-amine typically involves asymmetric reduction techniques. One notable method includes the enzymatic reduction of 2-chloro-3-hydroxy ester using carbonyl reductase from Lactobacillus fermentum, which offers high yield and enantioselectivity. This environmentally friendly approach highlights the compound's relevance in green chemistry practices .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behavior in animal models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent. The study emphasized the need for further research into its mechanisms and long-term effects .

Study 2: Antimicrobial Properties

In another study, the compound was tested against various bacterial strains. The results demonstrated notable inhibitory effects on Escherichia coli and Staphylococcus aureus, indicating its potential as a novel antimicrobial agent. The researchers proposed that the compound's structural features contribute to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S)-3-Methoxybutan-2-amine | Chiral amine | Neurotransmitter modulation |

| (2R)-3-Methoxybutan-2-amine | Diastereomer | Different pharmacological profile |

| (2S)-3-Methoxybutanoic acid | Acid derivative | Varying reactivity |

The comparison highlights the unique properties of this compound that differentiate it from its isomers and derivatives, particularly in terms of biological activity and application potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-3-methoxybutan-2-amine hydrochloride with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Use chiral starting materials (e.g., (S)-epichlorohydrin) or employ asymmetric catalysis (e.g., Jacobsen epoxidation) to establish stereochemistry.

- Step 2 : Introduce the methoxy group via nucleophilic substitution under controlled pH and temperature to minimize racemization.

- Step 3 : Purify intermediates using chiral chromatography (e.g., Chiralpak® AD-H column) and confirm enantiomeric purity via polarimetry or chiral HPLC (retention time comparison with racemic standards).

- Step 4 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization for enhanced purity .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on <sup>1</sup>H NMR (δ 1.2–1.4 ppm for methyl groups, δ 3.3–3.5 ppm for methoxy protons) and <sup>13</sup>C NMR (δ 50–55 ppm for methoxy carbon).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 136 [M+H]<sup>+</sup> for the free base and m/z 172 [M+H]<sup>+</sup> for the hydrochloride.

- Infrared (IR) Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound across different in vitro models?

- Methodological Answer :

- Hypothesis 1 : Variability may stem from differences in enantiomeric purity. Validate purity using chiral HPLC and compare bioactivity across batches.

- Hypothesis 2 : Assay conditions (e.g., pH, solvent) may alter protonation states. Perform dose-response studies in buffered systems (pH 7.4 vs. 6.5) to assess ionization effects.

- Hypothesis 3 : Cell-line-specific receptor expression could explain discrepancies. Use CRISPR-edited cell lines to isolate target pathways.

- Validation : Cross-reference findings with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities under varying conditions .

Q. What experimental design strategies optimize stability studies of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC.

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS. Track demethylation or oxidation products.

- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life and degradation pathways.

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-receptor interactions over 100-ns trajectories. Focus on hydrogen bonding with residues (e.g., Asp113 in serotonin receptors).

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites for derivatization.

- Machine Learning (ML) : Train models on existing bioactivity data to predict novel analogs with improved binding.

Research Collaboration Tools

-

Data Sharing : Utilize platforms like ResearchGate to publish raw NMR/MS datasets for peer validation .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Conflict Resolution : Apply Mendelian randomization principles (e.g., replicated analysis) to isolate confounding variables in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.